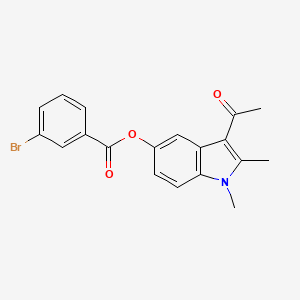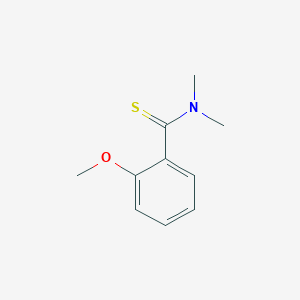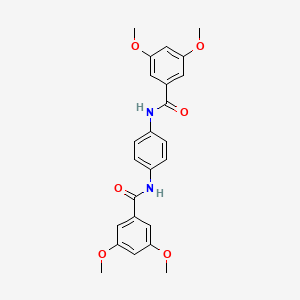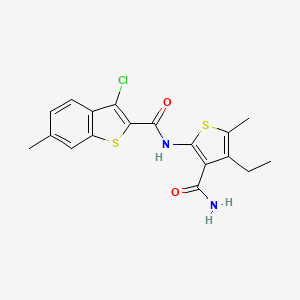![molecular formula C25H21F4N5O2 B3590156 [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B3590156.png)
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Übersicht
Beschreibung
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorophenyl group, a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.
Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Final coupling: The final step involves coupling the fluorophenyl-piperazine moiety with the pyrazolo[1,5-a]pyrimidine core under conditions that facilitate the formation of the methanone linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and continuous flow techniques to scale up the synthesis.
Analyse Chemischer Reaktionen
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its pharmacokinetic and pharmacodynamic properties, including its binding affinity to receptors and enzymes.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action.
Wirkmechanismus
The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(4-Fluorophenyl)piperazin-1-yl][5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may share similar chemical reactivity and biological activity but differ in their specific interactions and applications. Examples of similar compounds include:
- [4-(4-Fluorophenyl)piperazin-1-yl][3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanone
- 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F4N5O2/c1-36-19-4-2-3-16(13-19)21-14-22(25(27,28)29)34-23(31-21)20(15-30-34)24(35)33-11-9-32(10-12-33)18-7-5-17(26)6-8-18/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWPHKIIOYEJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Methylsulfanyl)benzyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3590082.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3590087.png)


![5-METHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B3590095.png)
![2-{[4-(1H-INDOL-3-YLMETHYL)TETRAHYDRO-1-PYRAZINYL]METHYL}-5-METHOXYPHENYL METHYL ETHER](/img/structure/B3590111.png)
![1-[(4-bromophenyl)methyl]-4-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B3590117.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B3590119.png)

![(5-BROMO-2-FURYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B3590137.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3590141.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B3590149.png)

